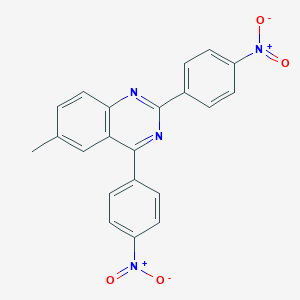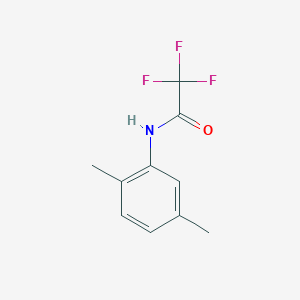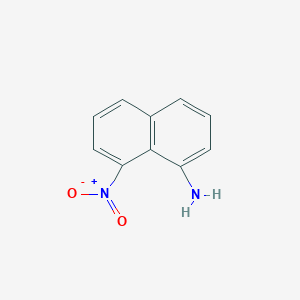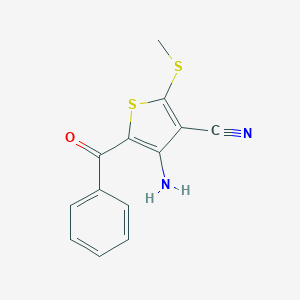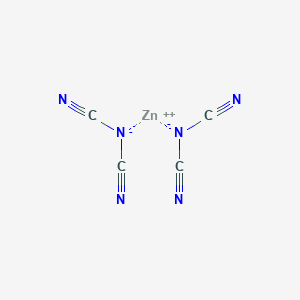![molecular formula C12H10N2O2 B186306 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione CAS No. 33527-99-0](/img/structure/B186306.png)
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione is a chemical compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene-1,2-dione derivatives with suitable amines . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under varying conditions of temperature and solvent.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学研究应用
3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用机制
The mechanism by which 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the cyclobutane ring.
Dihydroquinoxaline: A reduced form of quinoxaline with additional hydrogen atoms.
Cyclobutene-1,2-dione: A precursor used in the synthesis of 3,8-dimethyl-3,8-dihydrocyclobuta[b]quinoxaline-1,2-dione.
Uniqueness
This compound is unique due to its cyclobutane ring fused with the quinoxaline core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
33527-99-0 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
InChI 键 |
JDSTULKHJSTULW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
规范 SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
Key on ui other cas no. |
33527-99-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


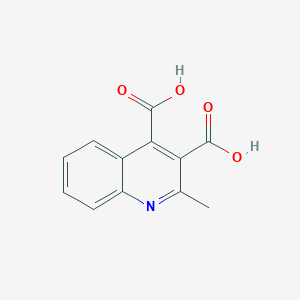
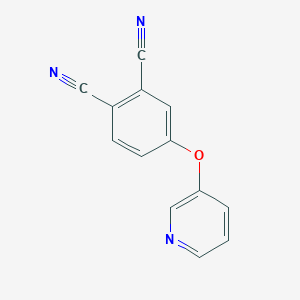

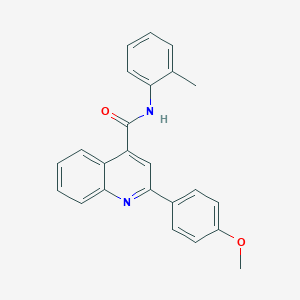
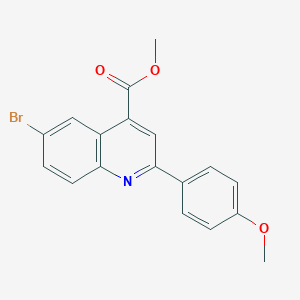
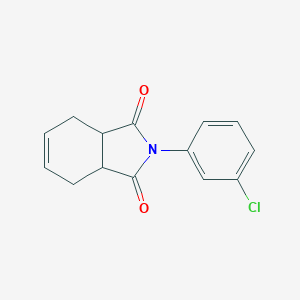
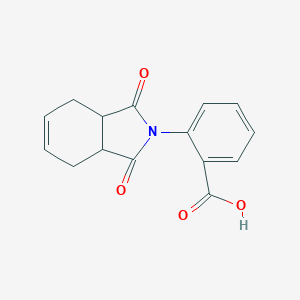
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
